D-Ribono-1,4-lactone D-Ribono-1,4-lactone D-ribono-1,4-lactone is a five-membered form of ribonolactone having D-configuration. It has a role as a metabolite. It is a ribonolactone and a butan-4-olide. It is functionally related to a D-ribonic acid.
Brand Name: Vulcanchem
CAS No.: 5336-08-3
VCID: VC20792508
InChI: InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1
SMILES: C(C1C(C(C(=O)O1)O)O)O
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol

D-Ribono-1,4-lactone

CAS No.: 5336-08-3

Cat. No.: VC20792508

Molecular Formula: C5H8O5

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

D-Ribono-1,4-lactone - 5336-08-3

Specification

Description D-ribono-1,4-lactone is a five-membered form of ribonolactone having D-configuration. It has a role as a metabolite. It is a ribonolactone and a butan-4-olide. It is functionally related to a D-ribonic acid.
CAS No. 5336-08-3
Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
IUPAC Name (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Standard InChI InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1
Standard InChI Key CUOKHACJLGPRHD-BXXZVTAOSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O
SMILES C(C1C(C(C(=O)O1)O)O)O
Canonical SMILES C(C1C(C(C(=O)O1)O)O)O
Melting Point 83 - 85 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator